molecular formula C15H12Cl2O B14406834 1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene CAS No. 86767-10-4

1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene

Cat. No.: B14406834
CAS No.: 86767-10-4
M. Wt: 279.2 g/mol
InChI Key: UQEDTDQAXUSJCK-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene is a chemical compound that has garnered interest in various fields of scientific research. This compound is particularly notable for its applications in molecular biology and biochemistry, where it is used to study cellular pathways and protein functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene typically involves the reaction of 1,3-dichlorobenzene with 4-methoxyphenylacetylene under specific conditions. The reaction is often catalyzed by a palladium-based catalyst in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene is widely used in scientific research, particularly in:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of cellular pathways and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets within cells. The compound can modulate the activity of certain proteins and enzymes, thereby affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

86767-10-4

Molecular Formula

C15H12Cl2O

Molecular Weight

279.2 g/mol

IUPAC Name

1,3-dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C15H12Cl2O/c1-10(11-3-5-15(18-2)6-4-11)12-7-13(16)9-14(17)8-12/h3-9H,1H2,2H3

InChI Key

UQEDTDQAXUSJCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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